molecular formula C15H15N3O2S3 B13813829 2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide

2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide

Cat. No.: B13813829
M. Wt: 365.5 g/mol
InChI Key: YAKLAYOXTRFHDB-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry. This compound is supplied as a high-purity material for research applications. Thienopyrimidine derivatives are widely investigated in drug discovery due to their diverse biological activities and their ability to serve as core structures for inhibiting various enzymes. Researchers value this chemotype for its potential as a protein kinase inhibitor, and similar compounds have been identified as top-ranking ligands in virtual screening campaigns against therapeutic targets. Its mechanism of action is typically through high-affinity binding to the active site of enzymes, thereby modulating signal transduction pathways. This product is intended for use in biochemical research, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is provided with available lot-specific data. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H15N3O2S3

Molecular Weight

365.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C15H15N3O2S3/c1-8-9(2)23-14-12(8)13(20)17-15(18-14)22-7-11(19)16-6-10-4-3-5-21-10/h3-5H,6-7H2,1-2H3,(H,16,19)(H,17,18,20)

InChI Key

YAKLAYOXTRFHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NCC3=CC=CS3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide generally follows these key steps:

  • Construction of the thieno[2,3-d]pyrimidine core with appropriate methyl and oxo substitutions.
  • Introduction of a thiol or sulfanyl group at the 2-position of the pyrimidine ring.
  • Coupling of the thiol functionality with a suitable acetamide derivative bearing the thiophen-2-ylmethyl substituent.

This approach leverages nucleophilic substitution and condensation reactions under controlled conditions to achieve the target molecule.

Preparation of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions involving substituted thiophene derivatives and amidine or urea derivatives. A representative method includes:

  • Starting from 5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine precursors, which can be prepared by cyclocondensation of 2-aminothiophene derivatives with formamide or related reagents under acidic or basic catalysis.
  • The methyl groups at positions 5 and 6 are introduced via alkylation or by using appropriately substituted starting materials.

Synthesis of the N-thiophen-2-ylmethyl Acetamide Moiety

The acetamide side chain bearing the thiophen-2-ylmethyl substituent is constructed by:

  • Reacting thiophen-2-ylmethanamine with chloroacetyl chloride under basic conditions to yield 2-chloro-N-thiophen-2-ylmethyl-acetamide intermediates.
  • These intermediates serve as electrophiles for subsequent coupling with the thiol-functionalized thienopyrimidine core.

Coupling to Form the Target Compound

The final coupling step involves:

  • Reacting the 2-thiolated thieno[2,3-d]pyrimidine intermediate with the 2-chloro-N-thiophen-2-ylmethyl-acetamide in ethanol containing a base such as triethylamine or piperidine.
  • Refluxing the mixture for several hours (typically 2–4 hours) to facilitate nucleophilic substitution and formation of the sulfanyl-acetamide linkage.
  • Isolation of the product by filtration and recrystallization from ethanol/DMF or similar solvents to achieve high purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization to thienopyrimidine core 2-aminothiophene + formamide derivatives Acidic/Basic 80–120 °C 4–8 hours 60–75 Methyl groups introduced via substituted precursors
Chlorination at 2-position Thienopyrimidine + POCl3 or SOCl2 Solvent varies Reflux 2–3 hours 70–85 Formation of 2-chlorothienopyrimidine
Preparation of chloroacetamide Thiophen-2-ylmethanamine + chloroacetyl chloride CH2Cl2 or Et2O 0–5 °C initially 1–2 hours 80–90 Base such as triethylamine used
Coupling reaction 2-chlorothienopyrimidine + thiol derivative + base Ethanol/DMF Reflux (78–100 °C) 3–4 hours 65–80 Base: triethylamine or piperidine
Purification Recrystallization Ethanol/DMF Ambient - - Yields depend on purification efficiency

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of methyl groups, thienopyrimidine protons, and acetamide moieties.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight (~453.6 g/mol) confirm compound identity.
  • Infrared Spectroscopy (IR): Characteristic peaks for carbonyl (C=O) around 1660–1700 cm⁻¹ and NH stretching vibrations.
  • Elemental Analysis: Confirms carbon, hydrogen, nitrogen, and sulfur content consistent with the molecular formula.

Summary of Research Findings

  • The preparation of this compound is well-documented in heterocyclic synthesis literature, emphasizing nucleophilic aromatic substitution on chlorinated thienopyrimidine intermediates.
  • Reaction conditions are optimized to balance yield and purity, with ethanol and DMF common solvents.
  • Bases such as triethylamine and sodium ethoxide facilitate the substitution reactions.
  • Recrystallization from ethanol/DMF is effective for purification.
  • The synthetic route is adaptable for analog synthesis by varying the thiol or acetamide substituents.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(2-THIENYLMETHYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(2-THIENYLMETHYL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(2-THIENYLMETHYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the pyrimidine core or the acetamide side chain. Below is a detailed comparison based on available data:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Substituents Acetamide Substituent Melting Point (°C) Key Properties/Activities Reference
Target Compound 5,6-dimethyl N-(thiophen-2-ylmethyl) Not reported Hypothesized cytotoxicity
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide 3-ethyl, 5,6-dimethyl N-(4-methylphenyl) Not reported Higher lipophilicity (ethyl group)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) 4-methyl N-(2,3-dichlorophenyl) 230 Cytotoxicity (IC₅₀: ~5 µM)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) 4-methyl N-benzyl 196 Moderate solubility in DMSO

Key Observations

Core Modifications: The 5,6-dimethyl groups in the target compound may confer greater metabolic stability compared to analogs with single methyl groups (e.g., 4-methyl in 5.6 and 5.12) due to steric hindrance . 3-Ethyl substitution (as in ) increases lipophilicity (calculated logP ~4.54 vs.

Acetamide Side Chain :

  • The N-(thiophen-2-ylmethyl) group in the target compound introduces a heteroaromatic moiety, which may improve binding to sulfur-rich enzyme pockets compared to phenyl or benzyl analogs (e.g., 5.6 and 5.12) .
  • Chlorinated aryl groups (e.g., 2,3-dichlorophenyl in 5.6) enhance electrophilicity and cytotoxicity but may increase toxicity risks .

Physicochemical Properties :

  • Melting Points : Higher melting points (e.g., 230°C for 5.6 vs. 196°C for 5.12) correlate with stronger crystal lattice forces, likely due to halogen-mediated hydrogen bonding .
  • Solubility : Benzyl-substituted derivatives (e.g., 5.12) show better solubility in polar aprotic solvents like DMSO compared to thiophene-containing analogs, possibly due to reduced π-π stacking .

Biological Activity :

  • Cytotoxicity : Dichlorophenyl-substituted analogs (e.g., 5.6) exhibit potent cytotoxicity (IC₅₀ ~5 µM), attributed to electron-withdrawing groups enhancing DNA intercalation or kinase inhibition . The target compound’s thiophene moiety may similarly target kinases but with improved selectivity .

Q & A

Q. Critical parameters :

  • Temperature control : Excessive heat (>100°C) degrades the thienopyrimidine core.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Et₃N improves reaction efficiency in nucleophilic substitutions .

Basic: How do structural features (e.g., thioether, acetamide) influence reactivity and bioactivity?

Answer:
The compound’s bioactivity arises from:

  • Thieno[2,3-d]pyrimidine core : Provides a planar heterocyclic framework for intercalation or enzyme binding, common in kinase inhibitors .
  • Thioether bridge : Enhances metabolic stability compared to ethers and allows for selective oxidation to sulfones, modulating electronic properties .
  • N-Thiophen-2-ylmethyl acetamide : Introduces hydrogen-bonding capacity and hydrophobic interactions, critical for target selectivity .

Q. Methodological validation :

  • SAR studies : Systematic substitution of the thiophene or acetamide groups (e.g., fluorination or methylation) followed by enzyme inhibition assays (e.g., IC₅₀ measurements) .

Advanced: How can contradictions in reported synthesis yields (e.g., 60% vs. 80%) be resolved?

Answer:
Yield discrepancies often stem from:

  • Reagent purity : Impurities in 2-chloroacetamide derivatives reduce coupling efficiency. Use HPLC-purified intermediates .
  • Workup protocols : Inadequate extraction (e.g., using ethyl acetate vs. dichloromethane) may leave polar byproducts. Optimize solvent partitioning .
  • Catalyst loading : Overuse of Et₃N (>2 eq.) can lead to side reactions; titrate stoichiometry via in situ NMR monitoring .

Q. Resolution strategy :

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent, catalyst) to identify critical yield drivers .

Advanced: What computational methods predict biological targets and binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Prioritize targets with high Glide scores (>−10 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., ATP-binding pocket Lys721) .
  • Pharmacophore mapping : Align with known thienopyrimidine inhibitors using Phase (Schrödinger) to validate scaffold relevance .

Advanced: How to address regioselectivity challenges in substitution reactions (e.g., C-2 vs. C-6 sulfanyl placement)?

Answer:
Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., oxo at C-4) direct nucleophiles to C-2 via resonance stabilization .
  • Steric hindrance : Bulky substituents (e.g., 5,6-dimethyl) block C-6 accessibility. Confirm via X-ray crystallography .

Q. Methodology :

  • Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions before quenching with electrophiles .
  • Protecting groups : Temporarily mask reactive sites (e.g., silylation of C-6 hydroxyl) to favor C-2 substitution .

Advanced: What analytical strategies differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous phases .
  • DSC : Monitor endothermic peaks (melting points ±5°C variation) to detect polymorphic transitions .
  • Solid-state NMR : Use ¹³C CP/MAS to resolve differences in methyl group environments (δ 18–22 ppm) .

Advanced: How to mitigate oxidative degradation of the thioether moiety during storage?

Answer:

  • Antioxidants : Add 0.1% w/w BHT (butylated hydroxytoluene) to solid formulations .
  • Packaging : Store under nitrogen in amber glass to block UV-induced oxidation .
  • Lyophilization : Convert to stable lyophilized powder (residual moisture <1% by Karl Fischer titration) .

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